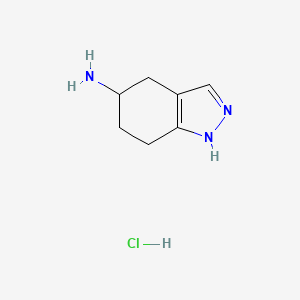

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

Descripción general

Descripción

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method involves the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate to form the indazole derivative . The reaction conditions usually include heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indazole derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Scientific Research Applications of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

This compound is a compound under pharmacological research for its diverse biological activities. It has a molecular weight of approximately 137.18 g/mol and is soluble in water, which facilitates its use in various biological studies.

Biological Activities

This compound exhibits several biological activities:

- Anti-inflammatory Activity: Studies on animal models have shown a reduction in inflammatory markers and symptoms associated with inflammation. In a carrageenan-induced edema model, the compound notably reduced swelling and inflammatory markers at an effective dose (ED50) of 3.5 mg/kg.

- Methods of Application: Administered in vivo in animal models (e.g., rodents) at varying dosages through oral and intravenous routes.

- Results: Reduction in inflammatory markers such as cytokines and improvement in inflammation-related symptoms.

- Analgesic Effects: Explored for potential analgesic effects, with preliminary studies suggesting effective pain relief comparable to standard analgesics.

- Methods of Application: Evaluated through pain models in rodents.

- Results: Demonstrated significant pain relief compared to control groups.

- Neuroprotective Properties: Researched for its neuroprotective effects, suggesting potential therapeutic applications in neurodegenerative diseases.

- Methods of Application: Assessed using cell culture models of neurotoxicity.

- Results: Enhanced cell viability and function were observed, along with decreased markers of cell death and oxidative stress.

- Anticancer Activity: Studied for its ability to interfere with cancer cell proliferation and induce apoptosis.

- Methods of Application: Cancer cell lines treated with the compound, and assays such as MTT and flow cytometry are used to assess cell viability and apoptosis induction.

- Results: Shows promise in inducing apoptosis in various cancer cell lines, with significant reductions in cell viability at specific concentrations.

- Inhibition of SARS-CoV-2: Research has focused on the compound's antiviral potential against SARS-CoV-2.

- Methods of Application: In vitro studies using infected cell cultures treated with the compound.

- Results: Significant reduction in viral load, as evidenced by RT-PCR and plaque assays.

Biochemical Properties

This compound can interact with various enzymes and proteins, playing a role in biochemical reactions. It has been shown to inhibit certain enzymes like cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In immune cells, this compound can modulate the production of cytokines and other inflammatory mediators, leading to reduced inflammation. The compound binds to the active site of COX-2, inhibiting the enzyme’s activity and decreasing prostaglandin production.

- Anti-inflammatory Study: A study demonstrated that the compound significantly reduced paw edema in rats when administered prior to carrageenan injection. The administration of this compound significantly lowered levels of TNF-alpha and IL-6 in a rodent model of arthritis, indicating potent anti-inflammatory effects.

- Neuroprotective Study: In vitro studies showed that pre-treatment with the compound improved neuronal survival rates under oxidative stress conditions compared to control groups. In a neurotoxicity model involving oxidative stress, the compound was shown to enhance neuronal survival rates by up to 40%, suggesting its potential role in treating neurodegenerative disorders like Alzheimer's disease.

- Anticancer Study: In vitro assays indicated that treatment with varying concentrations led to a dose-dependent decrease in viability across multiple cancer cell lines. A recent investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, providing a basis for further exploration into its potential as a therapeutic agent against various cancers.

Sigma-1 and Sigma-2 Receptors

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in various biological processes, leading to its observed pharmacological effects.

Comparación Con Compuestos Similares

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride can be compared with other similar compounds such as:

2H-Indazol-5-amine: Another derivative with similar structural features but different functional groups, leading to variations in biological activity.

3-isopropyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Actividad Biológica

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a tetrahydroindazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in anti-inflammatory, analgesic, neuroprotective, and anticancer applications. This article summarizes the biochemical properties, molecular mechanisms, and research findings related to its biological activity.

The unique structure of this compound contributes to its biological activity. It is characterized by a saturated indazole ring system and an amine functional group that enhances its solubility and interaction with biological targets.

Key Properties:

- Molecular Formula : C7H10N2·HCl

- Molecular Weight : Approximately 137.18 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

1. Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties. Studies have shown its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

| Study | Method | Results |

|---|---|---|

| In vivo rodent models | Significant reduction in inflammatory markers and symptoms of inflammation | |

| Carrageenan edema test | ED50 value of 3.5 mg/kg for high anti-inflammatory activity |

2. Analgesic Effects

The compound has been explored for its analgesic potential. In animal models, it demonstrated efficacy in reducing pain perception.

3. Neuroprotective Properties

This compound has shown promise in neuroprotection studies. It was assessed using cell culture models where it improved cell viability and reduced oxidative stress markers.

| Study | Method | Results |

|---|---|---|

| Cell culture models | Improved cell viability under oxidative stress conditions |

4. Anticancer Activity

The compound's potential as an anticancer agent is supported by various studies showing its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies:

- K562 Cell Line :

- A549 Lung Cancer Cells :

The mechanism through which this compound exerts its biological effects involves binding to specific biomolecules:

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQZJERKLBLABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74197-18-5 | |

| Record name | 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74197-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.